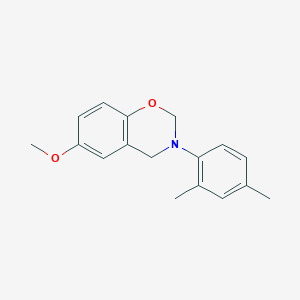

3-(2,4-dimethylphenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzoxazines, including compounds similar to 3-(2,4-dimethylphenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine, often involves the Mannich reaction. This reaction includes the condensation of phenolic compounds, formaldehyde, and primary amines. A specific synthesis example involves the reaction of eugenol, formaldehyde, and propylamine under reflux conditions with ethanol as a solvent, yielding various benzoxazine compounds (Perangin-angin & Chairi, 2019).

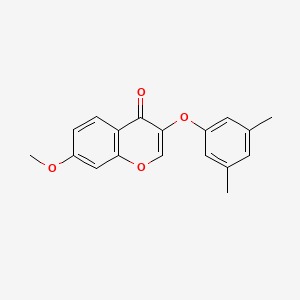

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives can be characterized using techniques such as FT-IR and GC-MS. For example, characteristic CN stretching vibrations and molecular ion peaks can be identified, indicating the successful formation of the benzoxazine ring (Perangin-angin & Chairi, 2019). X-ray crystallography can also be employed to determine the configuration of synthesized compounds, confirming the presence of the benzoxazine structure (Ye et al., 2015).

Chemical Reactions and Properties

Benzoxazines undergo various chemical reactions, including polymerization and ring-opening, leading to the formation of polybenzoxazines. These reactions can be thermally activated and are influenced by the substituents on the benzoxazine ring, affecting the polymerization temperatures and properties of the resulting polymers (Liu et al., 2014).

Physical Properties Analysis

The physical properties of benzoxazine derivatives, including thermal and mechanical properties, are significant for their applications in materials science. The presence of substituents like methoxy groups influences these properties. For instance, compounds with methoxy and N-cyclohexyl groups exhibit lower oxidation potentials due to the stabilizing effect of these substituents on the phenoxonium cation intermediate, affecting their electrochemical properties (Suetrong et al., 2021).

Chemical Properties Analysis

The chemical properties of benzoxazine derivatives, including reactivity and interaction with various chemical reagents, are crucial for understanding their applications and potential as bioactive compounds. For instance, the synthesis routes often involve interactions with compounds like formaldehyde and various amines, leading to a wide range of derivatives with diverse chemical properties. The reactivity towards different chemical groups can lead to novel compounds with potential antimicrobial activities or other biological effects (Perangin-angin & Chairi, 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(2,4-dimethylphenyl)-6-methoxy-2,4-dihydro-1,3-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-12-4-6-16(13(2)8-12)18-10-14-9-15(19-3)5-7-17(14)20-11-18/h4-9H,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGIZHWVBXDYHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CC3=C(C=CC(=C3)OC)OC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5508495.png)

![2-chloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B5508497.png)

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B5508498.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5508508.png)

![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5508513.png)

![3-[2-(dimethylamino)ethyl]-8-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5508528.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isobutylnicotinamide](/img/structure/B5508532.png)

![2-[(1-methyl-1H-indol-3-yl)thio]-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5508542.png)

![(4-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5508558.png)

![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5508576.png)